molecular formula C9H12ClNO3 B13088737 (R)-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride

(R)-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B13088737
M. Wt: 217.65 g/mol
InChI Key: POEPPQOTSQHBEI-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxybenzaldehyde.

    Aldol Condensation: The initial step involves an aldol condensation reaction to form the intermediate compound.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol is subjected to amination to introduce the amino group.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride may involve biocatalytic processes using enzymes or microorganisms to achieve high enantioselectivity and yield. These methods are often preferred due to their environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as halides or amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine

It is investigated for its therapeutic properties, including its role as an antioxidant and its potential anticancer activity .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in certain applications.

    4-Hydroxyphenylglycine: Contains a glycine moiety instead of the propanoic acid chain, leading to different biological activities.

Uniqueness

®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

POEPPQOTSQHBEI-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.